3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid is an organic compound that features a pyrazole ring substituted with an ethoxycarbonyl group and a methyl group, attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester, such as ethyl acetoacetate, under acidic conditions.
Substitution reactions: The pyrazole ring is then functionalized with an ethoxycarbonyl group and a methyl group through nucleophilic substitution reactions.
Coupling with benzoic acid: The functionalized pyrazole is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol or an aldehyde.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is studied for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl and methyl groups on the pyrazole ring can enhance binding affinity and specificity to these targets, modulating their activity and leading to desired biological effects. The benzoic acid moiety may also contribute to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(methoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid
- 3-[4-(ethoxycarbonyl)-3-ethyl-1H-pyrazol-1-yl]-4-methylbenzoic acid
- 3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-ethylbenzoic acid
Uniqueness
3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid is unique due to the specific arrangement of functional groups that confer distinct chemical and biological properties. The combination of the ethoxycarbonyl group and the methyl group on the pyrazole ring, along with the benzoic acid moiety, provides a unique scaffold for further functionalization and optimization in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-ethoxycarbonyl-3-methylpyrazol-1-yl)-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-15(20)12-8-17(16-10(12)3)13-7-11(14(18)19)6-5-9(13)2/h5-8H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZFWKHWIRMJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C)C2=C(C=CC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.